1,7-Heptanediamine (CAS No. 646-19-5), also known as 1,7-diaminoheptane or heptamethylenediamine, is an aliphatic diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol [1] [2].
According to multiple chemical suppliers, this compound is generally soluble in both water and ethanol, as well as in other common organic solvents like acetone, ether, and benzene [1] [2]. One source specifies its solubility in water as 450 g/L [1]. However, this is a single value and does not describe its behavior in ethanol-water mixtures.
The table below summarizes the fundamental physical properties of this compound, which are crucial for handling and experimental design.
| Property | Value |
|---|---|
| Melting Point | 26-29 °C (lit.) [1] |
| Boiling Point | 223-225 °C (lit.) [1] |
| Density | 0.86 g/cm³ [1] [2] |
| Refractive Index | 1.4590 [1] |
The absence of specific mixture data means you may need to obtain it experimentally. Here is a common methodological approach used for similar compounds, which you can adapt.
Experimental workflow for determining solubility
For your experimental work, please note that this compound is classified as air-sensitive and requires storage under an inert atmosphere at room temperature [1] [2]. It is also corrosive, causing severe skin burns and eye damage [2].
The following table summarizes the core storage conditions for 1,7-Heptanediamine:
| Specification | Requirement / Condition |
|---|---|
| Air Sensitivity | Air Sensitive [1] [2] |
| Recommended Storage Temp. | Room Temperature (Recommended in a cool and dark place, <15°C) [1] [2] |
| Inert Gas Storage | Required (Store under inert gas) [1] [2] |
| Hazard Statements | Causes severe skin burns and eye damage [1] [3] [2] |
Understanding the physical properties is crucial for predicting the compound's behavior during storage. Key data is consolidated below:
| Property | Value / Description |
|---|---|
| CAS RN | 646-19-5 [1] [3] [2] |
| Molecular Formula | C₇H₁₈N₂ [1] [3] [2] |
| Physical State (at 20°C) | Solid [1] [2] |
| Melting Point | 26°C to 30°C [3] [4] |
| Boiling Point | 223°C to 225°C [1] [3] [2] |
The recommended safety precautions from the GHS Precautionary Statements are extensive and should be strictly followed [1] [2]:
The workflow diagram below outlines the critical steps for safely storing and handling this compound in a laboratory setting.
Handling workflow for air-sensitive this compound.
The table below summarizes the fundamental chemical information for 1,7-Heptanediamine.
| Property Type | Details |
|---|---|
| CAS Registry Number | 646-19-5 [1] [2] [3] |
| Systematic Names | This compound, 1,7-Diaminoheptane, Heptamethylenediamine [1] [2] [4] |
| Molecular Formula | C₇H₁₈N₂ [1] [2] [3] |
| Molecular Weight | 130.23 g/mol [1] or 130.24 g/mol [2] [3] [4] |
| SMILES | NCCCCCCCN [2] [3] |
| InChI Key | PWSKHLMYTZNYKO-UHFFFAOYSA-N [2] [3] [4] |
| Linear Formula | H₂N(CH₂)₇NH₂ [1] [3] |
The following table consolidates quantitative data from various suppliers and sources.
| Property | Value / Range | Notes |
|---|---|---|
| Melting Point | 26 - 30 °C [1] [3] [4] | Commonly reported as 26-29 °C (lit.) [1] |
| Boiling Point | 223 - 225 °C [1] [3] [4] | -- |
| Density | 0.86 g/cm³ [1] [3] | -- |
| Flash Point | 87 °C (188 °F) [3] | Also listed as 190 °F [1] |
| Refractive Index | 1.459 [1] [3] | -- |
| Water Solubility | Soluble [1] [3] [4] | Reported as 450 g/L [1] |
| Purity | ≥ 98.0% [2] [3] [4] | Available from commercial suppliers |
This compound is considered air sensitive [1] [4] and corrosive.
| Aspect | Information |
|---|---|
| Hazard Codes | C [1] |
| Risk Statements (H-Phrases) | H314: Causes severe skin burns and eye damage [3] [4] |
| Safety Statements (P-Phrases) | P280, P310, etc. [1] [3] |
| Transport Information | UN 3259, 8, III [1] [4] |
| Incompatibilities | Acids, acid chlorides, acid anhydrides, strong oxidizing agents [3] |
The search results indicate that 1,7-Diaminoheptane is used as a building block in organic synthesis. Specifically, it is used in the preparation of other chemical compounds like 7-amino-1-guanidinooctane and 1,7-diamino-trans-hept-3-ene, which act as deoxyhypusine synthase inhibitors [1] [3]. This suggests potential applications in biochemical and pharmaceutical research. A patent also describes its relevance in the production of Nylon-7 and Nylon-7,7 [5].
To help visualize the general workflow for utilizing this compound in a research setting, here is a conceptual diagram:
This diagram outlines a generic research pathway, from acquiring the chemical to its final application. The actual experimental protocols would need to be sourced from specialized scientific literature.
The compound is available from various chemical suppliers. The table below provides a summary for your reference.
| Supplier / Source | Purity | Package Sizes | Price Range (as found) |
|---|---|---|---|
| TCI America [2] | > 98.0% | 5 g, 25 g | $82.02 - $288.94 |
| Thermo Scientific (Alfa Aesar) [3] | 98% | 5 g, 25 g | Information missing |
| Hebei Yanxi Chemical Co., Ltd. [1] | 99% | 1 kg and larger | Not specified |
| Sichuan Zhuoyu Yantang Technology Co., Ltd. [1] | 99% | Not specified | Not specified |
The synthetic polyamine analogue N,N'-bis-[3-(ethylamino)-propyl]-1,7-heptanediamine (often abbreviated as BEPH) has been identified as a compound with significant antiproliferative activity, showing particular promise in anticancer research during the early 1990s [1] [2]. Its mechanism is rooted in polyamine antagonism, exploiting the fact that natural polyamines like spermidine and spermine are essential for cell growth [1].
A key and remarkable characteristic of BEPH is its ability to stimulate a robust, T-cell-mediated antitumor immunity in cured animal models, indicating its action extends beyond direct cytotoxicity [2].
The following protocols are reconstructed from methodologies described in the scientific literature for evaluating BEPH.
This protocol is used to determine the direct inhibitory effect of BEPH on cancer cell growth in culture.
This protocol evaluates the therapeutic potential and immune-stimulating effects of BEPH in a live animal model.
The table below summarizes key quantitative data from these studies for easy reference.
| Model System | Key Metric | Result | Citation |
|---|---|---|---|
| In Vitro (HeLa cells) | IC₅₀ (96-hour exposure) | 0.25 µM | [1] |
| In Vitro (HeLa cells) | Cloning Efficiency (at 0.25 µM) | ~20% of control | [1] |
| In Vivo (L1210 mice) | BEPH Monotherapy (10 mg/kg qd x5) | 84% Increased Survival | [1] |
| In Vivo (L1210 mice) | BEPH + PAO Inhibitor | 100% Cure Rate | [1] |
The following diagram illustrates the hypothesized mechanism of action of BEPH and its interaction with the polyamine pathway, leading to antitumor immunity.
The early research on BEPH highlights several critical concepts that remain relevant in modern drug discovery:
BEPH (N,N'-Bis-[3-(ethylamino)-propyl]-1-7-heptane diamine) is a novel synthetic polyamine analogue designed to exploit the absolute requirement of natural polyamines (putrescine, spermidine, and spermine) for cell growth. [1] The compound acts as a potent antiproliferative agent via polyamine antagonism, disrupting crucial cellular processes in tumor cells. [1]
The core structure of BEPH is derived from 1,7-Heptanediamine (also known as 1,7-Diaminoheptane or Heptamethylenediamine), a solid amine with the molecular formula C7H18N2 and a molecular weight of 130.24 g/mol. [2] [3] [4] This parent compound is soluble in water, ethanol, acetone, and ether. [4]
BEPH exerts its antitumor effect primarily through the inhibition of macromolecular synthesis. In cultured HeLa and L1210 cells, BEPH treatment reduces the incorporation of radioactive precursors into DNA, RNA, and protein, with inhibition of protein synthesis occurring prior to effects on RNA and DNA. [1]
A key therapeutic strategy involves the potentiation of BEPH's activity through combination with inhibitors of the polyamine catabolizing enzyme polyamine oxidase (PAO). [1] This combination approach significantly enhances the antitumor efficacy of BEPH, leading to improved outcomes in vivo.
The following diagram illustrates the hypothesized mechanism of action for BEPH and its potentiation by PAO inhibitors:
The following table summarizes the in vitro efficacy data for BEPH against HeLa cells: [1]
| Parameter | Value | Experimental Conditions |
|---|---|---|
| IC₅₀ | 0.25 µM | Four-day culture period |
| Cytotoxicity | 80% reduction in cloning efficiency | At IC₅₀ concentration (0.25 µM) |
| Polyamine Levels | Only marginal changes | At IC₅₀ concentration (0.25 µM) |
| Macromolecular Synthesis | Inhibition of DNA, RNA, and protein synthesis | Protein synthesis inhibited first |
Protocol: In Vitro Cytotoxicity and Proliferation Assay (HeLa Cells)
The following table summarizes the in vivo efficacy data for BEPH in a mouse L1210 leukemia model: [1]
| Treatment Group | Dosage & Schedule | Outcome |
|---|---|---|
| BEPH (monotherapy) | 10.0 mg/kg, i.p., qd (x5) | 84% prolongation of survival time vs. controls |
| BEPH + PAO Inhibitor (MDL 72527) | 10.0 mg/kg each, i.p. | 100% cure rate |
| BEPH + Other PAO Inhibitor | 10.0 mg/kg each, i.p. | 100% cure rate |
| Cured Animals | Subsequent L1210 cell challenge | Resistant to rechallenge, indicating tumor immunity |
Protocol: In Vivo Efficacy Study (L1210 Leukemia Mouse Model)
The following table summarizes the key chemical and safety properties of this compound, the foundational compound for BEPH: [3] [4] [5]
| Property | Specification |
|---|---|
| CAS RN | 646-19-5 |
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.24 g/mol |
| Physical State | Solid (White/Colorless powder to lump) [3] |
| Melting Point | 26-30 °C [4] |
| Boiling Point | 223-225 °C [3] [4] |
| Solubility | Soluble in water, ethanol, acetone, ether [4] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) [3] [5] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310 [3] |
| Storage | Air sensitive; store under inert gas in a cool, dark place (<15°C recommended) [3] |
| Property | Specification |
|---|---|
| CAS RN | 132004-62-7 |
| Synonyms | BEPH-3 |
| Molecular Formula | C₁₇H₄₀N₄ |
| Molecular Weight | 300.53 g/mol |
| SMILES | C(CCCNCCCNCC)CCCNCCCNCC |
| Calculated Boiling Point | 403.0 °C at 760 mmHg |
| Calculated Flash Point | 198.9 °C |
The experimental data underscores the significant potential of BEPH as an antineoplastic agent. Its low micromolar IC₅₀ in vitro and the dramatic 100% cure rate achieved in vivo when combined with PAO inhibitors are highly promising. [1] The development of tumor immunity in cured animals suggests that BEPH-based therapy may not only be cytotoxic but also immunomodulatory, providing long-term protection against disease recurrence. [1]
The workflow for developing a BEPH-based therapeutic strategy can be summarized as follows:
BEPH represents a compelling class of synthetic polyamine analogues with potent, mechanistically driven antitumor activity. The synergistic effect observed with PAO inhibitors and the subsequent induction of tumor immunity highlight a promising multi-faceted therapeutic approach. These application notes provide a foundation for researchers to further explore and develop this potent antitumor strategy in modern drug development contexts.
1,7-Heptanediamine (also known as heptamethylenediamine, CAS 646-19-5) is a diaminoalkane with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.24 g/mol [1] [2]. In research, it serves as a model compound and structural analog for naturally occurring biogenic amines like cadaverine, facilitating method development [3].
Biogenic amines (BAs) are nitrogenous compounds formed primarily through the decarboxylation of amino acids. They are prevalent in various foods, especially those undergoing fermentation or spoilage, such as fish, cheese, and meats [4]. While they play roles in biological processes, their accumulation can pose health risks, making accurate analytical methods crucial [4].
This protocol provides a specific method for analyzing this compound and can be adapted for other biogenic amines.
Many small amines lack chromophores, making derivatization essential for sensitive UV or fluorescence detection.
The following conditions are specified for the separation of this compound on a Newcrom R1 column [5]:
Fig. 1: Workflow for the HPLC Analysis of this compound and Other Biogenic Amines.
For a method to be reliable, it must be validated. Key parameters from a validated method for biogenic amines in cheese are summarized below [4]:
| Validation Parameter | Result/Value |
|---|---|
| Correlation Coefficient (R²) | 0.9997 - 0.9998 |
| Limit of Detection (LOD) | 1.53 - 1.88 mg/kg |
| Limit of Quantification (LOQ) | 5.13 - 6.28 mg/kg |
| Recovery Range | 70 - 120% |
| Precision (RSDr) | < 20% |
Deoxyhypusine synthase (DHS) represents a critical enzyme in cellular physiology that catalyzes the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF-5A), an essential protein for cell proliferation and viability. This modification leads to the formation of the unusual amino acid hypusine [Nε-(4-amino-2-hydroxybutyl)lysine] through a specialized biosynthetic pathway that utilizes spermidine as a substrate. The 1,7-heptanediamine backbone serves as a molecular scaffold for developing potent DHS inhibitors that effectively block this pathway, thereby disrupting essential cellular processes in rapidly dividing cells. These inhibitors, particularly N1-Guanyl-1,7-diaminoheptane (GC7), have emerged as valuable research tools and potential therapeutic agents in oncology and infectious disease research due to their specific mechanism of action and favorable cellular penetration properties.
The biological significance of DHS inhibition stems from the essential role of hypusinated eIF-5A in cellular function. Research has demonstrated that eIF-5A and its single hypusine residue are indispensable for cell proliferation across eukaryotic systems, with depletion studies showing profound effects on cell cycle progression [1] [2]. The hypusination pathway represents a unique therapeutic target because it is exclusively found in eukaryotic cells and is absent in prokaryotes, potentially reducing off-target effects on beneficial microbiota. Furthermore, the conservation of this pathway across eukaryotic pathogens, including those causing neglected tropical diseases such as leishmaniasis and lymphatic filariasis, expands the potential applications of these inhibitors beyond oncology to antiparasitic drug development [3]. The this compound derivatives exploit structural similarities to the natural polyamine substrate spermidine, allowing them to competitively inhibit DHS with remarkable potency, making them invaluable for both basic research and translational applications.
The this compound scaffold has been utilized to develop several potent DHS inhibitors with varying structural features and inhibitory properties. These compounds can be broadly categorized into branched-chain saturated derivatives and unsaturated analogs, each with distinct biochemical characteristics. The most extensively studied among these is GC7 (N1-Guanyl-1,7-diaminoheptane), which has demonstrated exceptional potency and has been widely employed in both in vitro and cellular studies. Below is a comprehensive summary of the key inhibitor compounds derived from the this compound scaffold:
Table 1: Core this compound-Derived DHS Inhibitors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | IC₅₀ Value | Structural Class |
|---|---|---|---|---|---|
| GC7 (N1-Guanyl-1,7-diaminoheptane) | 150333-69-0 | C₈H₂₂N₄O₄S | 270.35 g/mol | Not specified (most efficient known inhibitor) | Guanylated diamine |
| 7-Amino-1-guanidinooctane (Compound 39) | Not specified | Not specified | Not specified | 34 nM | Branched-chain saturated |
| 1,7-Diamino-trans-hept-3-ene (Compound 20a) | Not specified | Not specified | Not specified | 0.7 μM | Unsaturated straight-chain |
| 1,7-Diaminoheptane (Precursor) | 646-19-5 | C₇H₁₈N₂ | 130.24 g/mol | Not applicable (precursor compound) | Straight-chain diamine |
The parent compound, 1,7-diaminoheptane (CAS: 646-19-5), serves as a fundamental synthetic precursor for these inhibitors and possesses physical characteristics including a melting point of 26-30°C, boiling point of 223-225°C, and high solubility in water, ethanol, acetone, ether, and benzene [4]. This solubility profile facilitates its chemical modification and subsequent application in biological systems. It is important to note that this compound is air-sensitive and incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents, requiring appropriate handling and storage conditions in research settings.
The inhibitory potency of this compound derivatives varies significantly based on structural modifications, with certain analogs demonstrating remarkable efficacy in both enzymatic and cellular contexts. The structure-activity relationship studies reveal that the introduction of guanidine groups and specific branching patterns dramatically enhances binding affinity to the DHS active site. The following table provides a comparative analysis of the inhibitory potency and cellular activity of key derivatives:
Table 2: Comparative Inhibitor Potency and Cellular Activity
| Compound Name | Enzymatic Inhibition (IC₅₀) | Cellular Activity | Key Characteristics |
|---|---|---|---|
| GC7 | Most efficient known DHS inhibitor | Effective inhibition of hypusine production in CHO cells; general antiproliferative effects | Competitive inhibitor; penetrates cells well; used as cell cycle synchronizing reagent |
| 7-Amino-1-guanidinooctane (39) | 34 nM (most potent in branched-chain series) | Effective inhibition of hypusine production in CHO cells | Branched-chain saturated derivative |
| 1,7-Diamino-trans-hept-3-ene (20a) | 0.7 μM (greatest inhibition among unsaturated compounds) | Not specified | Provides torsional constraints through unsaturated bond |
| N-ethyl-1,7-diaminoheptane (20) | Not specified | Not specified | Evidence for secondary amino group participation in enzyme binding |
The exceptional potency of 7-amino-1-guanidinooctane (IC₅₀ 34 nM) highlights the importance of strategic molecular design in enhancing inhibitor efficacy [1]. Similarly, the significant inhibition demonstrated by 1,7-diamino-trans-hept-3-ene (IC₅₀ 0.7 μM) among unsaturated compounds illustrates how torsional constraints can influence binding interactions [1]. These structure-activity relationships provide valuable insights for the continued development of increasingly potent and selective DHS inhibitors for research and therapeutic applications.
The assessment of DHS inhibitory activity employs a well-established biochemical assay that measures the compound's ability to interfere with the enzymatic formation of deoxyhypusine. This protocol can be adapted to a 96-well format for high-throughput screening applications, enabling efficient evaluation of compound libraries [5]. The following detailed methodology ensures accurate and reproducible measurement of inhibitory potency:
Recombinant DHS Preparation: Express and purify recombinant human DHS or the target ortholog of interest (e.g., Brugia malayi DHS) using an Escherichia coli expression system. Purify the enzyme to homogeneity using affinity chromatography followed by size exclusion chromatography. Confirm protein purity and concentration using SDS-PAGE and spectrophotometric analysis, respectively. Aliquot and store at -80°C to preserve enzymatic activity [3].
Reaction Conditions: Prepare assay mixtures containing 50 mM HEPES buffer (pH 7.5), 1 mM NAD+, 1 mM dithiothreitol (DTT), 0.1 μM recombinant DHS enzyme, and varying concentrations of the test inhibitor (e.g., GC7) in a total volume of 100 μL. Include positive controls (complete reaction without inhibitor) and negative controls (reactions without enzyme or substrate) for baseline correction [1] [3].
Substrate Addition and Incubation: Initiate the reaction by adding the natural substrate spermidine (final concentration 10 μM) and the eIF-5A precursor protein (final concentration 5 μM). Incubate the reaction mixture at 37°C for 30-60 minutes, ensuring linear reaction kinetics within this time frame.
Detection and Quantification: Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%. Quantify deoxyhypusine formation using radiometric detection with [³H]-spermidine as the labeled substrate or employ immunoblotting techniques with specific antibodies against deoxyhypusine or modified eIF-5A. For radiometric detection, measure radioactivity using a liquid scintillation counter after appropriate washing steps to remove unincorporated label [2].
Data Analysis: Calculate percentage inhibition relative to positive controls and determine IC₅₀ values using non-linear regression analysis of inhibition curves generated with at least six different inhibitor concentrations. Perform triplicate measurements for each concentration to ensure statistical reliability.
Evaluating the ability of this compound derivatives to inhibit cellular hypusine formation provides critical information about their bioavailability and intracellular activity. This protocol measures the reduction of hypusinated eIF-5A levels in cultured cells following inhibitor treatment:
Cell Culture and Treatment: Culture appropriate cell lines (e.g., Chinese hamster ovary [CHO] cells, human cancer cell lines, or primary cells) in their recommended growth media supplemented with 10% fetal bovine serum. Plate cells at 60-70% confluence in multi-well plates and allow to adhere overnight. Treat cells with varying concentrations of GC7 (typically 1-100 μM) or other this compound derivatives for 24-72 hours. Include vehicle-treated controls for comparison [1] [6].
Cell Lysis and Protein Extraction: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS) and lyse using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors. Centrifuge lysates at 12,000 × g for 15 minutes at 4°C to remove insoluble material. Determine protein concentrations using a Bradford or BCA assay.
Immunoblot Analysis: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate with primary antibodies specific for hypusinated eIF-5A or total eIF-5A overnight at 4°C. After washing, incubate with appropriate horseradish peroxidase-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using enhanced chemiluminescence substrate and visualize with a digital imaging system [7] [8].
Quantification and Normalization: Quantify band intensities using image analysis software. Normalize hypusinated eIF-5A levels to total eIF-5A or housekeeping proteins such as β-actin or GAPDH. Express results as percentage inhibition relative to vehicle-treated controls and determine the effective concentration for 50% inhibition (EC₅₀) using non-linear regression analysis.
The combination of GC7 with conventional chemotherapeutic agents has emerged as a promising strategy to overcome drug resistance in various cancer models. This protocol details the application of GC7 as a chemosensitizer in non-small cell lung cancer (NSCLC) and acute lymphoblastic leukemia (ALL) models, with potential applicability to other cancer types:
Cell Viability Assessment (CCK-8 Assay): Seed NSCLC or ALL cells in 96-well plates at a density of 5 × 10³ cells per well and allow to adhere overnight. Pre-treat cells with GC7 at optimized concentrations (typically 5-20 μM) for 6 hours, followed by co-treatment with chemotherapeutic agents (e.g., cetuximab for NSCLC or vincristine for ALL) at varying concentrations for an additional 48-72 hours. Add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of untreated controls and determine combination indices using the Chou-Talalay method to quantify synergistic effects [7] [8].
EdU Incorporation Assay for DNA Synthesis: Seed cells in 96-well plates and treat with GC7 and chemotherapeutic agents as described above. Add 5-ethynyl-2'-deoxyuridine (EdU) to a final concentration of 10 μM for 2 hours before the end of treatment. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature and permeabilize with 0.5% Triton X-100 for 20 minutes. Detect incorporated EdU using a click-iT EdU assay kit according to manufacturer's instructions. Quantify fluorescence using a microplate reader or high-content imaging system. Normalize results to total cell number and express as percentage inhibition of DNA synthesis compared to control treatments [7].
Apoptosis Analysis by Flow Cytometry: Harvest treated cells by trypsinization and wash twice with cold PBS. Resuspend 1 × 10⁵ cells in 100 μL of binding buffer containing Annexin V-FITC and propidium iodide (PI). Incubate for 15 minutes at room temperature in the dark. Add additional binding buffer and analyze stained cells using a flow cytometer within 1 hour. Identify apoptotic populations (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) using appropriate software. Compare apoptosis induction between single-agent and combination treatments to demonstrate enhanced cell death with GC7 co-treatment [8].
The conservation of the hypusination pathway in eukaryotic pathogens makes DHS an attractive target for antiparasitic drug development. This protocol describes the validation of DHS as a drug target in Brugia malayi and Leishmania major using GC7 as a reference inhibitor:
Recombinant Parasitic DHS Production and Characterization: Clone DHS genes from B. malayi or L. major into appropriate expression vectors and express recombinant proteins in E. coli. Purify proteins using affinity and size exclusion chromatography. Characterize enzymatic activity using the in vitro DHS inhibition assay described in section 3.1. Determine the IC₅₀ of GC7 for parasitic DHS enzymes and compare to human DHS to assess selectivity potential [3].
Yeast Complementation Assays: For parasitic DHS enzymes that are challenging to produce recombinantly (e.g., L. major DHS paralogs), employ a yeast-based complementation assay. Introduce L. major DHS paralogs into Saccharomyces cerevisiae strains lacking the endogenous DHS-encoding gene (dys1Δ) via plasmid expression. Assess complementation by monitoring growth restoration on selective media. Test GC7 inhibition by incorporating varying concentrations of the inhibitor into the growth medium and monitoring growth inhibition over 48-72 hours [3].
Cellular Viability Assays in Parasites: Culture B. malayi microfilariae or L. major promastigotes in their appropriate medium. Treat with GC7 at concentrations ranging from 1 μM to 100 μM for 72-120 hours. Assess parasite viability using ATP-based assays or specific viability dyes such as resazurin. Determine the EC₅₀ values and compare to mammalian cell toxicity to establish therapeutic indices. For filarial worms, additionally assess motility and morphology as indicators of viability [3].
The following diagram illustrates the mechanism by which this compound derivatives inhibit deoxyhypusine synthase and subsequent downstream effects on eukaryotic translation initiation factor 5A (eIF-5A) activation:
Diagram 1: Molecular mechanism of DHS inhibition. GC7 competitively inhibits DHS, preventing hypusination of eIF-5A and subsequently impairing its function in translation, ultimately leading to reduced cell growth and increased apoptosis.
The following workflow outlines a comprehensive strategy for evaluating the efficacy and therapeutic potential of this compound-derived DHS inhibitors:
Diagram 2: Comprehensive workflow for evaluating DHS inhibitors. The process begins with compound synthesis and progresses through in vitro and cellular assays to mechanistic studies and therapeutic application evaluation.
The development and application of This compound-derived inhibitors of deoxyhypusine synthase represent a significant advancement in targeted therapeutic strategies for cancer and infectious diseases. The extensive research on these compounds, particularly GC7, has illuminated their potential as both standalone agents and chemosensitizers when combined with conventional therapies. The ability of these inhibitors to specifically target a pathway that is essential for eukaryotic cell viability yet absent in prokaryotes provides a unique therapeutic window that can be exploited for selective intervention. Furthermore, the structural insights gained from studying the interaction between these compounds and DHS enzymes from various species continue to inform the rational design of more potent and selective inhibitors.
The experimental protocols outlined in this document provide comprehensive methodologies for evaluating the efficacy of DHS inhibitors across multiple research contexts. From basic enzymatic inhibition assays to complex therapeutic applications in cancer and parasitic diseases, these standardized protocols enable researchers to consistently assess compound performance and mechanism of action. The quantitative data summarized in tabular format offers valuable benchmarks for comparing novel derivatives against established inhibitors, facilitating structure-activity relationship studies and lead optimization efforts. Additionally, the visualization of signaling pathways and experimental workflows enhances understanding of the complex biological processes involved and provides clear guidance for implementing these techniques in research settings.
As research in this field progresses, several promising directions emerge for further investigation. These include the development of isoform-specific inhibitors targeting the recently characterized eIF-5A2 variant implicated in cancer metastasis, the optimization of selectivity profiles to minimize potential off-target effects in therapeutic applications, and the exploration of combination regimens with emerging targeted therapies and immunotherapies. The application of these inhibitors as tool compounds continues to reveal new biological insights regarding the role of hypusination in various disease processes, underscoring their value as both research tools and potential therapeutic agents. With ongoing advances in structural biology and medicinal chemistry, the this compound scaffold remains a promising foundation for developing increasingly sophisticated inhibitors with enhanced clinical potential.
N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH) is a synthetic polyamine analogue with demonstrated significance in cancer research. The compound has been investigated under multiple designations including BEPH-3 in scientific literature and carries the CAS Registry Number 132004-62-7 [1]. BEPH has a molecular formula of C17H40N4 and a molecular weight of 300.53 g/mol [1] [2]. The chemical structure features a heptanediamine core with ethylaminopropyl substituents, maintaining the polycationic character characteristic of natural polyamines while introducing specific structural modifications that enhance its antitumor properties.
The compound's SMILES notation (CCNCCCNCCCCCCCNCCCNCC) and InChIKey (WIOJAQYPAPCEMC-UHFFFAOYSA-N) provide unique identifiers for database searching and chemical tracking [1] [2]. Computational predictions indicate a density of approximately 0.873 g/cm³ and a boiling point of 403.029°C at standard atmospheric pressure, though experimental confirmation of these parameters is advised for laboratory applications [1].
BEPH represents a strategically designed polyamine analogue that exploits the differential polyamine metabolism between normal and neoplastic cells. Cancer cells typically exhibit elevated polyamine levels and enhanced polyamine transport activity, creating a therapeutic window that BEPH effectively targets [3] [4]. The compound's design capitalizes on the understanding that while natural polyamines are essential for cellular proliferation, their structural analogues can disrupt critical polyamine-dependent processes in malignant cells.
BEPH exerts its antitumor effects primarily through disruption of polyamine homeostasis, a critical regulatory network in proliferating cells. The polyamine pathway represents a validated target for cancer therapy, as elevated polyamine levels have been documented in various malignancies including breast, colon, lung, and prostate cancers [3] [5]. The compound interacts with multiple components of this pathway through several interconnected mechanisms:
Competitive antagonism: BEPH competes with natural polyamines (putrescine, spermidine, spermine) for cellular binding sites and incorporation into macromolecular complexes, disrupting their normal functions in nucleic acid stabilization, membrane integrity, and protein synthesis [6] [4].
Enzyme regulation: Treatment with BEPH and related analogues significantly inhibits ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, while simultaneously inducing spermidine/spermine N1-acetyltransferase (SSAT), the key catabolic enzyme [4]. This dual action depletes intracellular polyamine pools and disrupts the balanced ratio of specific polyamines required for neoplastic growth.
Oxidative stress induction: The acetylated polyamines generated through SSAT induction become substrates for polyamine oxidases, resulting in production of reactive oxygen species (ROS) including hydrogen peroxide that contribute to DNA damage and apoptosis [3] [4].
The following diagram illustrates BEPH's multifaceted mechanism of action within the polyamine pathway:
A distinctive mechanism of BEPH involves the activation of antitumor immunity, particularly through T-lymphocyte-mediated responses [7]. Research demonstrates that BEPH treatment cures mice bearing L1210 leukemia and renders them immune to subsequent challenges with the same tumor, indicating the development of specific immunological memory [7]. The critical evidence supporting this immunotherapeutic mechanism includes:
T-cell dependence: In vivo studies using T-cell-deficient nude mice showed that BEPH treatment provided only minimal survival benefit (approximately 2-fold increase), significantly less than in immunocompetent models [7].
Specific cytotoxicity: Splenocytes from BEPH-cured mice demonstrated potent tumor-specific cytolytic activity against L1210 target cells in coculture experiments, while lymphocytes from naive mice showed no significant response [7].
Antibody confirmation: The cytolytic activity of splenic lymphocytes from treated animals was completely eliminated by pretreatment with anti-Thy-1.2 monoclonal antibodies and complement, definitively identifying T-cells as the effector population responsible for tumor cell destruction [7].
BEPH demonstrates significant curative potential in L1210 leukemia models, with efficacy dependent on dosage and administration schedule [7]. The compound achieves complete eradication of leukemia cells through a combination of direct antiproliferative effects and activation of tumor-specific immune responses:
Table 1: Antitumor Efficacy of BEPH in L1210 Leukemia Models
| Model System | Treatment Protocol | Efficacy Outcome | Immune Response |
|---|---|---|---|
| L1210 in mice | 5 mg/kg (days 3, 4, 5) | 100% cure rate | Immunity to L1210 rechallenge |
| L1210 in mice | 10 mg/kg (days 3, 4) | 100% cure rate | Immunity to L1210 rechallenge |
| In vitro coculture | Splenocytes + L1210 | 80% protection in naive mice | T-cell mediated cytotoxicity |
| T-cell deficient nude mice | BEPH treatment | ~2-fold survival increase | Minimal response |
The tumor specificity of the immune response was demonstrated by the observation that BEPH-cured mice did not reject P388 leukemic cells, though a slight prolongation of mean survival time was noted [7]. This indicates that BEPH induces a tumor-specific immune response rather than general immune stimulation.
Beyond hematological malignancies, BEPH and related polyamine analogues demonstrate substantial efficacy against solid tumors, particularly in breast cancer models [4]. The female sex hormone estrogen stimulates ODC expression, establishing a functional connection between polyamine metabolism and hormone-responsive tumors:
Cytotoxic potency: BEPH inhibits the growth of HeLa cells with an IC50 of 0.25 μM during a four-day culture period, demonstrating significant cytotoxic activity as evidenced by an 80% reduction in cloning efficiency [6].
Macromolecular synthesis inhibition: In both HeLa cells and L1210 cells, BEPH treatment reduces incorporation of radioactive precursors into DNA, RNA, and protein, with inhibition of protein synthesis occurring prior to effects on nucleic acid synthesis [6].
Polyamine oxidase potentiation: The antitumor efficacy of BEPH is significantly enhanced when combined with polyamine oxidase inhibitors such as N,N'-bis-2,3-butadienylputrescine, resulting in 100% cure rates in leukemia-bearing mice [6]. This combination approach represents a promising strategic direction for clinical development.
Cell lines: Maintain appropriate cancer cell lines (e.g., L1210 leukemia, MCF-7 breast cancer, HeLa cells) in recommended media with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere [6] [4].
BEPH preparation: Prepare a 10 mM stock solution of BEPH in sterile phosphate-buffered saline or culture-compatible solvent. Perform serial dilutions to achieve final treatment concentrations ranging from 0.1-100 μM based on experimental requirements [6].
Treatment protocol: Seed cells at optimal density (typically 5×10³ to 1×10⁴ cells/well in 96-well plates). After 24 hours, add BEPH at predetermined concentrations. Include vehicle-only controls and positive control compounds (e.g., other polyamine analogues) for comparison [6] [4].
Proliferation assays: After 72-96 hours of BEPH exposure, assess cell viability using MTT, XTT, or similar metabolic activity assays according to manufacturer protocols. Measure absorbance at appropriate wavelengths and calculate percentage inhibition relative to untreated controls [6].
Clonogenic survival: For cytotoxicity determination, plate 200-500 cells/well in 6-well plates. Treat with BEPH for 48 hours, then replace with drug-free medium. After 7-10 days, fix and stain colonies with crystal violet (0.5% w/v), count colonies (>50 cells), and calculate surviving fractions [6].
Macromolecular synthesis: Assess DNA, RNA, and protein synthesis by pulsing cells with [³H]-thymidine, [³H]-uridine, or [³H]-leucine, respectively, during the final 4-6 hours of BEPH treatment. Precipitate macromolecules with cold trichloroacetic acid, collect on glass fiber filters, and measure incorporated radioactivity by scintillation counting [6].
Animal selection: Use appropriate immunocompetent mice (e.g., C57BL/6, BALB/c) aged 6-8 weeks for solid tumor models or DBA/2 mice for L1210 leukemia studies. For T-cell dependence experiments, include congenitally athymic nude mice on matched genetic backgrounds [7].
Tumor implantation: For L1210 leukemia models, implant 10⁵ cells intraperitoneally on day 0. For solid tumors, implant relevant cancer cells subcutaneously in the flank and monitor for palpable tumor formation [7] [6].
BEPH treatment: Initiate treatment based on tumor establishment (typically day 1-3 post-implantation). Administer BEPH via intraperitoneal injection at 5-10 mg/kg using either:
Tumor monitoring: Measure survival times (leukemia models) or record tumor volumes (solid tumors) at regular intervals. Calculate tumor volume using the formula: V = (length × width²)/2 [7] [6].
Tumor rechallenge: Survivors from initial BEPH treatment should be rechallenged with the same tumor cell line (e.g., 10⁵ L1210 cells) 30-60 days after initial cure to assess development of protective immunity [7]. For specificity controls, include parallel groups challenged with unrelated tumor cells.
T-cell depletion studies: To confirm T-cell involvement, treat separate groups with anti-Thy-1.2 monoclonal antibodies (0.2 mg i.p. twice weekly) beginning one week before BEPH treatment. Confirm depletion by flow cytometry analysis of splenocytes [7].
The efficacy of BEPH is significantly enhanced when combined with polyamine oxidase inhibitors or conventional cytotoxic agents, as demonstrated in patent US5561136A [8]:
BEPH with PAO inhibitors: Co-administer BEPH (10 mg/kg) with N,N'-bis-2,3-butadienylputrescine (10 mg/kg) daily for 5 days beginning 24 hours after tumor implantation [6].
BEPH with cytotoxic agents: Combine BEPH with vinblastine (0.5-2 mg/kg), cisplatin (2-5 mg/kg), or doxorubicin (4-8 mg/kg) using staggered or concurrent administration schedules based on optimal therapeutic synergy and minimal toxicity [8].
Assessment: Monitor for enhanced tumor growth inhibition and animal survival compared to single-agent treatments. Record complete response rates and long-term survivors [8] [6].
Table 2: Comprehensive Efficacy Profile of BEPH Across Experimental Models
| Experimental Model | Endpoint Measurement | BEPH Activity | Combination Enhancement |
|---|---|---|---|
| HeLa cells (in vitro) | IC50 (4-day exposure) | 0.25 μM | Not reported |
| HeLa cells (clonogenic) | Cloning efficiency reduction | 80% decrease | Not applicable |
| L1210 in mice | Survival time prolongation | 84% increase | PAO inhibitors: 100% cure |
| L1210 in mice (optimal) | Cure rate | 100% | Not required |
| Macromolecular synthesis | Inhibition hierarchy | Protein > RNA > DNA | Not applicable |
Schedule dependence: BEPH efficacy demonstrates significant schedule dependency, with more frequent administration (days 3, 4, 5) or moderately higher dosing (10 mg/kg days 3, 4) achieving superior outcomes compared to extended lower-dose regimens [7].
Tumor specificity: While BEPH induces immunity against the specific tumor used for initial treatment (L1210), protection does not extend fully to unrelated tumors (P388), indicating antigen-specific rather than broad-spectrum immunity [7].
Biochemical effects: BEPH treatment at cytotoxic concentrations (0.25 μM) produces only marginal changes in intracellular polyamine concentrations, suggesting its primary mechanism involves functional disruption rather than gross depletion of polyamine pools [6].
BEPH represents a promising dual-mechanism antitumor agent that combines direct antiproliferative activity with induction of tumor-specific T-cell-mediated immunity. Its well-characterized effects on polyamine metabolism, together with its immunostimulatory properties, position it as a valuable candidate for further development, particularly in combination approaches with PAO inhibitors or conventional chemotherapeutic agents.
The documented 100% cure rates in aggressive leukemia models, coupled with subsequent tumor-specific immunity, highlight the unique potential of BEPH as both a therapeutic and immunopreventive agent. Further investigation should focus on optimizing combination regimens, elucidating precise molecular targets in the polyamine pathway, and exploring its applicability across diverse tumor types, especially those with documented polyamine pathway dysregulation.
The polyamine biosynthesis pathway represents a critical therapeutic target in oncology due to the high demand for polyamines in rapidly proliferating cancer cells. Intracellular polyamine homeostasis is maintained through a tightly regulated balance of de novo biosynthesis, catabolism, and specialized transport systems that can import exogenous polyamines. The therapeutic strategy involves disrupting this balance to induce cytotoxic polyamine depletion within cancer cells. This can be achieved by simultaneously inhibiting polyamine biosynthesis and blocking compensatory uptake from the tumor microenvironment [1] [2].
Initial studies on the synthetic polyamine analogue N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH) demonstrated its remarkable single-agent curative effect against L1210 leukemia in murine models. Treatment with BEPH (5 mg/kg on days 3, 4, and 5, or 10 mg/kg on days 3 and 4) resulted in a 100% cure rate. Furthermore, cured animals developed a potent, tumor-specific immunological memory, successfully resisting a subsequent challenge with L1210 cells [3].
The following diagram illustrates the core polyamine pathway that is targeted by this therapeutic approach:
The table below summarizes the foundational in vivo efficacy data for BEPH monotherapy and a related combination strategy:
| Therapeutic Agent / Combination | Experimental Model | Dosing Regimen | Reported Efficacy | Key Findings |
|---|---|---|---|---|
| BEPH Monotherapy [3] | L1210 leukemic mice | 5 mg/kg (days 3, 4, 5) or 10 mg/kg (days 3, 4) | 100% cure rate | Induced tumor-specific, T-cell mediated immunity; ineffective in T-cell-deficient nude mice. |
| DFMO + Polyamine Transport Inhibitor (PTI) [1] | L3.6pl human pancreatic cancer cells | Co-treatment with DFMO and PTI (e.g., compound 6b, EC~50~ = 1.4 µM) | Sustained polyamine depletion & cell death | Synergistic effect achieved by blocking biosynthesis and compensatory uptake. |
| DFMO + DHPS/eIF5A Inhibition [2] | Colorectal cancer (CRC) cells & mouse models | Combined inhibition of ODC (by DFMO) and hypusination. | Synergistic antitumor response; MYC suppression. | Monotherapy was cytostatic; combination therapy induced apoptotic cell death. |
The following diagram outlines a generalized workflow for developing a polyamine-targeting combination therapy, integrating concepts from the search results:
Biogenic amines (BAs) are low molecular weight nitrogenous compounds that serve as important quality indicators in chilled poultry products, forming primarily through microbial decarboxylation of amino acids during storage. In chicken meat, the most prevalent BAs include tyramine, histamine, putrescine, and cadaverine, with concentrations increasing significantly with storage time and temperature abuse. Monitoring these compounds provides valuable information about microbial contamination and storage history, making them crucial parameters for both food safety and quality assessment. The European Food Safety Authority has highlighted the toxicological significance of BAs, particularly noting that total concentrations exceeding 100 mg/kg may pose risks to sensitive individuals.
The analytical determination of BAs in complex matrices like chicken presents significant challenges due to their high polarity, low volatility, and lack of chromophores for detection. To address these issues, 1,7-heptanediamine serves as an ideal internal standard (IS) in chromatographic analysis due to its structural similarity to common BAs while not being naturally present in chicken tissue. This protocol establishes a comprehensive method for BA quantification in chilled chicken using ultra-performance liquid chromatography (UPLC) with fluorescence detection after pre-column derivatization with dansyl chloride, providing researchers with a robust, reproducible, and sensitive approach for monitoring chicken meat quality and safety throughout storage.
Biogenic amines in chicken meat originate primarily from microbial decarboxylation of free amino acids, with the specific profile and concentration dependent on storage conditions, microbial community composition, and chicken cut type. The predominant BAs of interest in chilled chicken include putrescine (PUT), cadaverine (CAD), histamine (HIS), tyramine (TYR), spermidine (SPD), and spermine (SPM). Research has demonstrated that PUT and CAD concentrations increase significantly with storage time, making them excellent indicators of spoilage progression. At the phylum level, Proteobacteria represents the absolutely dominant flora in spoiled chicken, with specific spoilage bacteria including Pseudomonas, Acinetobacter, Aeromonas, Shewanella, and Yersinia [1].
The relationship between specific microbial populations and BA formation is well-established. Redundancy analysis has revealed that the relative abundance of Pseudomonas, Yersinia, and Janthinobacterium shows positive correlation with PUT, CAD, and TYR contents, while Shewanella and Aeromonas demonstrate positive relationships with PUT content [1]. Recently, Myroides, Yersinia, and Shewanella have been identified as important contributors to spoilage-related microflora in chilled chicken, highlighting the evolving understanding of microbial ecology in poultry products.
This compound (HEP) serves as an optimal internal standard for BA analysis due to its structural homogeneity with aliphatic biogenic amines while being absent from biological samples naturally. As a straight-chain diamine with seven carbon atoms separating the amino groups, HEP displays similar chemical properties to PUT and CAD while being sufficiently different in molecular weight and retention characteristics to ensure chromatographic resolution. During sample preparation, HEP compensates for variations in extraction efficiency, derivatization yield, and injection volume, thereby improving methodological precision and accuracy.
The use of HEP as IS follows the principle of structural analog internal standardization, where a compound with similar chemical properties to the analytes of interest, but not present in the original sample, is added at a known concentration before the extraction process. This approach accounts for procedural losses and matrix effects that can significantly impact quantitative analysis, particularly in complex biological matrices like chicken tissue. HEP has been successfully implemented in BA analysis across various food matrices, demonstrating excellent chromatographic behavior and derivatization efficiency with dansyl chloride [2].
Sample Preparation: Homogenize 5.0 g of chilled chicken tissue (breast, drumstick, or leg) with 20 mL of 0.4 M perchloric acid using a mechanical blender (e.g., Bimby mixer) for 2 minutes at high speed [1] [3].
Extraction: Transfer the homogenate to a 50 mL centrifuge tube and shake vigorously for 15 minutes using a mechanical shaker. Alternatively, sonicate the mixture for 15 minutes at 35°C to enhance extraction efficiency.
Centrifugation: Centrifuge at 10,000 × g for 15 minutes at 4°C. Collect the supernatant and repeat the extraction with an additional 10 mL of perchloric acid on the residue.
Combination and Adjustment: Combine the supernatants and adjust the volume to 50 mL with 0.4 M perchloric acid. Filter through Whatman No. 1 filter paper or a 0.45 μm syringe filter.
Aliquoting: Transfer 1.0 mL of the filtered extract to a 10 mL glass tube with a Teflon-lined screw cap.
Internal Standard Addition: Add 1.0 mL of This compound internal standard solution (100 mg/L in 0.4 M HClO₄) to each sample [2].
Alkalinization: Add 1.0 mL of saturated sodium carbonate buffer (pH 10.5-11.0) to create optimal derivatization conditions.
Derivatization: Add 1.0 mL of dansyl chloride solution (10 mg/mL in acetone) to each tube, vortex for 30 seconds, and incubate at 40°C for 60 minutes in a water bath with occasional shaking [2].
Reaction Termination: Add 0.5 mL of proline solution (100 mg/mL) to consume excess dansyl chloride and incubate for an additional 15 minutes at room temperature.
Extraction of Derivatives: Add 2.0 mL of heptane to each tube, vortex for 1 minute, and allow phases to separate. Collect the organic (upper) layer containing the dansyl derivatives.
Concentration: Evaporate the heptane layer to dryness under a gentle nitrogen stream at 40°C and reconstitute the residue in 1.0 mL of acetonitrile.
Filtration: Filter through a 0.22 μm PTFE syringe filter into an HPLC vial for analysis.
Table 1: Optimized Derivatization Conditions for Biogenic Amines
| Parameter | Optimal Condition | Alternative | Impact of Deviation |
|---|---|---|---|
| pH | 10.5-11.0 | 9.5-10.0 | Reduced derivatization yield |
| Temperature | 40°C | Room temperature | Longer reaction time required |
| Time | 60 minutes | 45 minutes | Incomplete derivatization |
| Dansyl Chloride Concentration | 10 mg/mL | 5 mg/mL | Lower sensitivity |
| Base Buffer | Sodium carbonate | Sodium bicarbonate | pH instability |
Before sample analysis, perform system suitability tests using a standard mixture of all BAs and the internal standard. The following criteria should be met:
The developed method should be validated according to ICH guidelines with the following performance characteristics:
Table 2: Method Validation Parameters for Biogenic Amines in Chicken
| Parameter | Acceptance Criteria | HEP as IS |
|---|---|---|
| Linearity Range | 0.5-100 mg/kg for all BAs | Linear across range |
| Correlation Coefficient (R²) | >0.998 | >0.999 |
| LOD | 0.1-0.5 mg/kg | N/A |
| LOQ | 0.3-1.5 mg/kg | N/A |
| Precision (RSD%) | Intra-day <5%, Inter-day <10% | <3% |
| Recovery (%) | 85-115% | 95-105% |
| Selectivity | No interference at BA retention times | Baseline separation |
Quantitation of BAs is performed using the internal standard method with this compound as reference. The concentration of each BA in the sample is calculated using the following formula:
[ C_{BA} = \frac{A_{BA} \times C_{IS} \times RF}{A_{IS} \times W} ]
Where:
The response factor (RF) for each BA is determined from the slope of the calibration curve generated by analyzing standard solutions with fixed concentrations of this compound and varying concentrations of BAs.
Biogenic amine profiles in chilled chicken provide valuable information about storage history and microbial quality. The following patterns indicate specific quality issues:
Research has demonstrated that the total biogenic amine content in chilled chicken can increase from <50 mg/kg in fresh samples to >400 mg/kg after 10 days of storage at 4°C, with PUT and CAD showing the most significant increases [1]. The proposed Biogenic Amine Index (BAI) for chicken quality assessment can be calculated as:
[ BAI = \frac{PUT + CAD + HIS}{1 + SPD + SPM} ]
Values exceeding 5.0 generally indicate compromised quality, while values above 10.0 suggest advanced spoilage.
Table 3: Troubleshooting Guide for BA Analysis in Chicken
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Peak Resolution | Column degradation, incorrect mobile phase pH, fast gradient | Replace guard column, adjust pH to 5.0, flatten gradient slope |
| Low Derivatization Yield | Incorrect pH, insufficient dansyl chloride, reaction time too short | Verify buffer pH (10.5-11.0), increase derivatization reagent, extend reaction time to 60 min |
| High Background Noise | Contaminated solvents, column bleed, detector lamp failure | Use fresh HPLC-grade solvents, condition column properly, replace UV/FLD lamp |
| Internal Standard Variation | Inconsistent addition, degradation, pipetting errors | Prepare fresh IS weekly, use calibrated pipettes, add IS before extraction |
| Matrix Interferences | Incomplete clean-up, co-eluting compounds | Use dSPE clean-up with Z-Sep+ and MgSO₄ [4], optimize gradient |
This protocol provides a comprehensive methodology for determining biogenic amines in chilled chicken using This compound as an internal standard. The approach combines efficient extraction with perchloric acid, robust derivatization with dansyl chloride, and rapid separation using UPLC with fluorescence detection. The inclusion of this compound as IS significantly improves method precision, accuracy, and reliability by compensating for variations in sample preparation and analysis.
The analytical workflow can be visualized as follows, illustrating the key steps from sample preparation to final quantification:
For researchers implementing this method, regular method verification and participation in proficiency testing are recommended to maintain analytical quality. Future method developments may focus on reducing analysis time through faster derivatization approaches and implementing green chemistry principles to minimize organic solvent consumption.
The polyamine analog N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine has demonstrated potential in preclinical studies as a conjunctive agent to enhance the efficacy of established cytotoxic drugs [1]. The compound is believed to act by modulating cellular polyamine pathways, which are crucial for cell proliferation and are frequently dysregulated in cancer [2] [3].
Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and differentiation [2]. The strategic inhibition of polyamine metabolism or the use of polyamine analogs can disrupt these processes and sensitize cancer cells to other treatments.
The diagram below illustrates this proposed mechanism and the experimental workflow for testing the conjunctive therapy.
The antitumor efficacy of N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine in conjunction with various cytotoxic agents was evaluated in murine models (P388 leukemia and M5076 reticulum cell sarcoma) [1]. The table below summarizes quantitative data from these studies.
Table 1: Summary of In Vivo Efficacy in P388 Leukemia Model [1]
| Cytotoxic Agent | Dose (mg/kg) | Analog Dose (mg/kg) | Tumor Growth Inhibition (% T/C) | Optimal Effect (ILS %) |
|---|---|---|---|---|
| Vinblastine | 1.5 | 160 | <1% | 171% |
| Doxorubicin | 4 | 160 | 12% | 98% |
| Cisplatin | 4 | 160 | 6% | 87% |
| Actinomycin D | 0.25 | 160 | 9% | 87% |
| Mitomycin C | 2 | 160 | 11% | 71% |
Notes: % T/C = (Median tumor weight of treated group / Median tumor weight of control group) x 100%. ILS % = Increase in Life Span compared to control group.
This protocol outlines the key steps for assessing the efficacy of N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine in combination with a cytotoxic agent, as described in the patent [1].
1. Materials
2. Methods
As the compound is noted to have weak antineoplastic activity, one potential secondary assay is to test its effect on the melanogenic enzyme tyrosinase, given the known links between pigmentation and polyamine pathways [4] [5]. This is a representative biochemical assay.
1. Materials
2. Methods
The existing data is promising but dated. Modern research into polyamine metabolism in cancer provides a strong foundation for revisiting this compound.
The conjunctive therapy of N,N'-bis[(ethylamino)propyl]-1,7-heptanediamine represents a classic approach to modulating cancer cell metabolism for therapeutic gain. While the existing data is from an older patent, the protocols and mechanistic insights provided here can serve as a starting point for its re-evaluation using contemporary biological tools and models. Further investigation is warranted to fully elucidate its mechanism of action and potential in modern oncology drug development.
The synthetic polyamine analogue N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH) has demonstrated striking antitumor activity in studies of L1210 leukemia, a widely used murine model for evaluating anticancer therapies [1] [2]. The L1210 cell line, originally derived from a spontaneous leukemia in a DBA/2 mouse, serves as a critical tool for understanding leukemia pathophysiology and developing new treatments [3]. BEPH functions as a polyamine antagonist, exploiting the absolute requirement of cancer cells for natural polyamines like putrescine, spermidine, and spermine, which are essential cations for normal cell growth and proliferation [4] [5]. Elevated polyamine levels are a hallmark of many cancers, making this pathway a rational target for therapeutic intervention.
Research indicates that BEPH can be administered in different dosing schedules, both as a monotherapy and in combination with other agents, to achieve curative effects against L1210 leukemia.
As a single agent, BEPH has shown the ability to cure 100% of L1210 leukemic mice when administered on specific schedules [1].
Both schedules resulted in complete eradication of the leukemia and, significantly, rendered the cured animals immune to a subsequent challenge with L1210 cells, indicating the development of a lasting, tumor-specific immunity [1].
The antitumor activity of BEPH can be potentiated when used in conjunction with polyamine oxidase (PAO) inhibitors [2].
N,N'-bis-2-3-butadienylputrescine or N-methyl-N'-2-3-butadienylputrescine, co-administered with BEPH [2].Table 1: Summary of BEPH Treatment Efficacy in L1210 Leukemia Models
| Treatment Regimen | Dosing Schedule | Reported Cure Rate | Key Observations |
|---|---|---|---|
| BEPH Monotherapy [1] | 5 mg/kg (i.p.) on days 3, 4, 5 | 100% | Induced tumor-specific immunity; rejected second L1210 challenge. |
| BEPH Monotherapy [1] | 10 mg/kg (i.p.) on days 3, 4 | 100% | Induced tumor-specific immunity; rejected second L1210 challenge. |
| BEPH + PAO Inhibitor [2] | 10 mg/kg each (i.p.) daily x5 from day 1 | 100% | Potentiated effect leading to cures; animals resistant to re-challenge. |
The therapeutic effect of BEPH extends beyond simple cytotoxicity and involves a multi-faceted mechanism that includes direct growth inhibition and the induction of a specific immune response.
In vitro studies using HeLa and L1210 cells have shown that BEPH inhibits cell growth with an IC₅₀ of 0.25 µM during a four-day culture period, demonstrating cytotoxicity [2]. The compound reduces the incorporation of radioactive precursors into DNA, RNA, and protein, with inhibition of protein synthesis occurring prior to that of RNA and DNA [2].
A pivotal finding is the critical role of T-lymphocytes in the curative effect of BEPH [1]. The following assays and results establish this mechanism:
The following diagram illustrates the established mechanism of action for BEPH, culminating in a T-cell-mediated immune response that clears the leukemia and establishes long-term immunity.
The table below summarizes the identification and hazard information for 1,7-Heptanediamine [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 646-19-5 [1] [2] |
| Molecular Formula | C₇H₁₈N₂ [1] [2] |
| Synonym(s) | Heptamethylenediamine, 1,7-Diaminoheptane [1] [2] [4] |
| Signal Word | Danger [1] [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage [1] [3]. |
This compound is air-sensitive and reacts dangerously with several common chemical classes [1] [3]. The following diagram outlines the key hazard scenarios arising from these incompatibilities:
For comprehensive handling, the SDS recommends the following personal protective equipment (PPE) and storage conditions [3]:
If exposure occurs, take the following actions and immediately call a poison center or doctor [3]:
The search results provide safety data but lack specific experimental case studies. To build a more comprehensive knowledge base, you could:
To mitigate risks, the following exposure controls and personal protective equipment (PPE) are mandatory.
| Aspect | Requirements & Recommendations |
|---|---|
| General Handling Precautions | Avoid dust and aerosol formation. Use in a well-ventilated area. Provide appropriate exhaust ventilation [1]. |
| Eye/Face Protection | Tightly fitting safety goggles [1]. |
| Skin Protection | Wear protective gloves, protective clothing, and face protection. Use CE-approved gloves, noting that glove performance may vary with different solutions or concentrations [1]. |
| Respiratory Protection | Use a particulate respirator (recommended filter type P2) when dusts are generated [1]. |
| Body Protection | Flame-retardant, antistatic protective clothing [1]. |
Proper storage is critical for maintaining chemical safety and integrity.
Immediate and correct first aid is crucial in case of exposure. The workflow below outlines the key steps to take.
Q1: What does the hazard statement H314 mean for my daily work with this chemical? H314 means this compound causes severe skin burns and eye damage. Any procedure involving transfer, weighing, or use of this substance must be conducted with great care. You must always wear appropriate PPE—including gloves, lab coat, and safety goggles—and work within a fume hood or with other local exhaust ventilation to prevent contact [1].
Q2: The MSDS mentions the substance is "air sensitive." How does this impact storage? An air-sensitive substance reacts with components in the air, such as oxygen or moisture. For this compound, you must store it under an inert atmosphere (e.g., nitrogen or argon) and ensure the container is tightly sealed. This prevents degradation and maintains the chemical's stability [2].
Q3: What should I do with waste containing this compound? Surplus and non-recyclable material should be offered to a licensed disposal company. A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Contaminated packaging should be disposed of as an unused product [1].
Q4: What are the physical properties I need to know for experimental setup?
1,7-Heptanediamine (CAS 646-19-5), also known as heptamethylenediamine, is a linear aliphatic diamine. Its solubility profile in various solvents is foundational for experimental design [1].
The table below summarizes its key physical properties and solubility characteristics:
| Property | Value / Description |
|---|---|
| Molecular Formula | C₇H₁₈N₂ [1] |
| Molecular Weight | 130.24 g/mol [1] |
| Boiling Point | 223-225 °C [1] |
| Melting Point | 26-30 °C [1] |
| Soluble In | Water, Ethanol, Acetone, Diethyl ether, Benzene [1] |
| Handling & Safety | Causes severe skin burns and eye damage. Air sensitive. Incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents [1]. |
Here are solutions to frequently encountered problems when working with this compound.
Issue 1: Slow or Incomplete Dissolution in Aqueous Solutions
Issue 2: Precipitation Upon Storage or Change in Conditions
Issue 3: Need for Solubility in Specific Organic Reaction Systems
This protocol outlines a standard method for preparing a stable aqueous solution of this compound.
Title: Preparation of a 0.5 M Aqueous Solution of this compound
Principle: To dissolve the diamine completely in water while minimizing its exposure to atmospheric CO₂ to prevent carbamate formation.
Materials:
Procedure:
The following diagram illustrates a logical workflow for troubleshooting solubility issues, from problem identification to resolution.
Q1: What is the primary safety concern when handling this compound? The most significant hazard is its corrosivity, causing severe skin burns and serious eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat [1].
Q2: Can I use this compound in reactions with carbon dioxide? Yes, diamines like this compound can react with CO₂ to form organic amine carbamates. This is a documented synthetic pathway, but it is also the reason your stock solution can precipitate if exposed to air [2].
Q3: My research involves drug development. Why is this compound significant? this compound is used as a key intermediate in the preparation of more complex molecules. For example, it is used to synthesize 1,7-diamino-trans-hept-3-ene, which acts as a deoxyhypusine synthase inhibitor—a potential target for anticancer drug development [1]. Its derivatives have also been investigated in patents for conjunctive cancer therapy [3].
For researchers handling organoberyllium compounds, safety is the highest priority due to the significant health hazards associated with beryllium and its compounds. Always consult and adhere to your institution's safety protocols before beginning any work [1].
FAQ 1: What is the solid-state structure of BePh₂? Recent research has clarified that BePh₂ does not form a simple chain polymer like BeMe₂. Instead, it crystallizes as a linear trinuclear complex (Be₃Ph₆) [2] [3]. In this structure, the central beryllium atom is tetrahedrally coordinated, while the two terminal beryllium atoms are trigonal planar [2]. This trimeric structure is also retained in solution but exhibits dynamic behavior where phenyl groups exchange between terminal and bridging positions [2].
FAQ 2: Why is the synthesis of BePh₂ from BeCl₂ considered problematic? While syntheses using LiPh or Grignard reagents yield ether adducts of BePh₂, it has been historically difficult to obtain the pure, solvent-free compound. The ether adducts cannot be easily purified by distillation or sublimation, making ether removal a major obstacle [2].
FAQ 3: What is a proven high-yield synthesis method for pure BePh₂? An improved and reliable synthesis is the transmetallation reaction between beryllium metal and diphenylmercury in benzene at 140 °C [2]. This method yields pure BePh₂ as colorless rhombic crystals. Reaction: Be + HgPh₂ → (in C₆H₆, 140°C) → BePh₂ + Hg↓ [2]
FAQ 4: How can I characterize BePh₂ and confirm its structure? A combination of techniques is effective:
FAQ 5: What are common reactivity patterns and byproducts? BePh₂ acts as a Lewis acid. Key reactions include:
Beryllium and its compounds are extremely toxic. They can cause chronic beryllium disease (an incurable lung condition) and are classified as human carcinogens [1]. All handling must be conducted in appropriately controlled environments like fume hoods with proper personal protective equipment (PPE). Ensure you have reviewed and approved safety procedures before starting any experimental work.
The following diagram outlines the key stages for the synthesis and characterization of BePh₂, integrating the information from the FAQs above.
For easy comparison, key data on synthesis, structure, and characterization is summarized in the table below.
| Aspect | Details | Reference |
|---|---|---|
| High-Yield Synthesis | Transmetallation: Be + HgPh₂ in benzene, 140°C | [2] |
| Solid-State Structure | Linear trimer (Be₃Ph₆) with 3- and 4-coordinate Be atoms | [2] [3] |
| Solution Behavior | Trimeric structure retained, dynamic phenyl exchange | [2] |
| Key Characterization | ⁹Be NMR: ~8.9 ppm (4-coord.) & ~21.0 ppm (3-coord.) | [2] |
Based on the available research, here are strategies to improve your experimental outcomes:
The table below summarizes key handling properties for 1,7-Heptanediamine (also known as heptamethylenediamine) from technical datasheets [1] [2].
| Property | Specification / Value |
|---|---|
| Chemical Name | This compound; Heptamethylenediamine [2] |
| CAS Number | 646-19-5 [1] [2] |
| Molecular Formula | C₇H₁₈N₂ [1] [2] |
| Form at Room Temp. | Solid (colorless crystalline chunks or solidified mass) [2] |
| Melting Point | 26°C - 30°C [1] [2] |
| Boiling Point | 223°C - 225°C [1] [2] |
| Flash Point | ~88°C (closed cup) [2] |
Adherence to these protocols is critical for safe laboratory practice.
| Aspect | Guidelines & Requirements |
|---|---|
| Recommended Storage | Store in a cool place and keep the container tightly closed in a dry, well-ventilated place [2]. |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides [2]. |
| Hazard Classification | Causes severe skin burns and eye damage (Skin Corrosion, Category 1B) [1] [2]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Tightly fitting safety goggles and flame-retardant antistatic clothing are recommended. Respiratory protection is required when dusts are generated [2]. |
Since specific degradation data is unavailable, you can adapt this general experimental workflow to study this compound stability under various conditions.
Methodology Details:
Q1: What are the known degradation products of this compound? Under combustion or high-heat conditions, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx) [2]. Specific products from ambient-temperature aging are not well-documented and require experimental determination, with possible products including cyclization compounds or oxidative derivatives.
Q2: What is the first aid measure for skin contact with this compound? Immediately take off contaminated clothing and shoes. Wash the affected skin with plenty of soap and water for several minutes. Seek immediate medical attention due to its severe skin corrosion hazard [2].
Q3: Can I store this chemical at room temperature given its melting point? While the melting point is 26-30°C, storing it below this range under refrigeration is a more conservative and recommended practice to ensure physical and chemical stability, especially for long-term storage [2].
Q1: What is a suitable internal standard for analyzing 1,7-Heptanediamine by HPLC? A1: The research indicates that This compound (1,7-diaminoheptane) is itself an excellent candidate to be used as an internal standard (IS) for other diamines like cadaverine [1] [2]. This suggests that for your method, you should select a different, structurally similar diamine as your IS. A good alternative mentioned in the literature is 1,6-diaminohexane [3]. Using an internal standard is crucial for correcting losses during sample preparation and variations in injection volume, which is especially important in complex matrices like fermentation broth [3].
Q2: My method suffers from low recovery and poor accuracy. What could be the cause? A2: Low recovery is a common issue when analyzing diamines in complex biological samples. The primary cause is often a significant matrix effect, where other components in the sample (e.g., proteins, amino acids, other metabolites) interfere with the derivatization, separation, or detection of your target analyte [1] [3]. To overcome this, you should:
Q3: Which derivatization reagent should I use for this compound? A3: The most widely used and recommended reagent for HPLC analysis of biogenic amines, including diamines, is dansyl chloride (Dns-Cl) [5] [4] [3]. The advantages of dansyl chloride include a simple derivatization process, stable derivatives, and strong UV absorption leading to high sensitivity [3]. Other reagents like benzoyl chloride [2] or pyrene sulfonyl chloride (PSCl) [1] are also used, but dansyl chloride remains the most common and reliable choice.
Here are some common problems and their solutions, synthesized from the general HPLC principles and specific mentions in the search results.
| Problem & Symptoms | Potential Causes | Recommended Solutions & Investigations |
|---|
| Low Recovery & Accuracy [3] | Matrix Interference: Components like yeast extract in fermentation broth compete for/block the derivatization reagent. | ✓ Use an internal standard (e.g., 1,6-diaminohexane). ✓ Apply standard addition method for quantification. ✓ Clean up sample: Use liquid-liquid extraction (e.g., with toluene) post-derivatization [1] [4]. | | Poor Peak Shape (Tailing/Splitting) | 1. Column Incompatibility: Wrong column chemistry. 2. Derivatization Byproducts: Incomplete reaction or hydrolysis. 3. Sample Solvent Mismatch: Sample solvent stronger than mobile phase. | ✓ Use a C18 column for dansyl derivatives [4]. ✓ Ensure complete derivatization (optimize time/temp). ✓ Purify derivative with solvent extraction [1] [4]. ✓ Match sample solvent to initial mobile phase strength. | | Variable Retention Times | 1. Unstable Mobile Phase pH: Affects ionization of amines/derivatives. 2. Inadequate Column Equilibration. 3. Fluctuations in Flow Rate or Temperature. | ✓ Use a buffered mobile phase (e.g., ammonium acetate) [4]. ✓ Equilibrate column thoroughly before analysis. ✓ Ensure instrument pumps are functioning correctly. | | Extra or Interfering Peaks | 1. Contamination from reagents, solvents, or vial. 2. Side Reactions during derivatization. 3. Co-eluting compounds from the sample matrix. | ✓ Run reagent blanks to identify contamination. ✓ Optimize derivatization conditions (e.g., 60°C for 15 min for Dns-Cl) [4]. ✓ Modify HPLC gradient to improve resolution [5]. |
This protocol is adapted from methods used for cadaverine and other biogenic amines in complex matrices like fermentation broth and cheese [1] [2] [4].
The workflow for the sample preparation and analysis is summarized in the following diagram:
The following table provides a suggested starting point for your HPLC method, based on published methods [5] [4].
| Parameter | Recommended Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Ammonium Acetate Buffer (e.g., 10-50 mM, pH ~6.5) B: Acetonitrile (HPLC Grade) | | Gradient | Time (min) | % B | 0 | 60 | 15 | 90 | 20 | 90 | 20.1 | 60 | 25 | 60 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30-40 °C | | Injection Volume | 10-20 µL | | Detection (DAD) | UV 254 nm (characteristic for dansyl derivatives) |
The toxicity of polyamines and their analogues is often linked to their metabolic byproducts and disruption of natural polyamine homeostasis [1]. The table below outlines key toxicity mechanisms and relevant experimental models.
| Toxicity Mechanism | Key Mediators / Processes | Potential Experimental Models / Assays |
|---|---|---|
| Oxidative Stress | Hydrogen peroxide (H₂O₂), Acrolein [1] | Measurement of ROS (e.g., DCFDA), Lipid peroxidation assays (e.g., MDA), Antioxidant enzyme activity (e.g., Catalase, SOD). |
| Direct Macromolecular Damage | Reactive aldehydes (e.g., 3-aminopropanal) [1] | Comet assay (DNA damage), Western blot for protein carbonylation. |
| Disruption of Natural Polyamine Homeostasis | Competition with endogenous polyamines (putrescine, spermidine, spermine) for cellular uptake or binding sites [2] [3] | LC-MS/MS for intracellular polyamine quantification, Cell proliferation/viability assays (e.g., MTT, Clonogenic). |
| Interference with Hypusine Synthesis | Inhibition of eukaryotic initiation factor 5A (eIF5A) activation [2] [3] | Western blot for hypusinated eIF5A, Translation assays (e.g., puromycin incorporation). |
The following diagram outlines a proposed high-level workflow for evaluating the toxicity of a polyamine analogue like BEPH, from initial screening to mechanistic investigation.
Q1: My polyamine analogue shows high cytotoxicity at low concentrations. What could be the cause?
Q2: The analogue inhibits cell growth, but my polyamine level measurements are inconsistent. Why?
Q3: How can I confirm if my analogue is specifically disrupting the hypusine pathway?
This table summarizes the fundamental identifiers and physical properties of this compound, which are crucial for its handling and identification in the lab [1].
| Property | Value / Description |
|---|---|
| CAS RN | 646-19-5 |
| Synonyms | Heptamethylenediamine, this compound |
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.24 g/mol |
| Physical State (20°C) | Solid |
| Melting Point | 27 °C |
| Boiling Point | 225 °C |
| Purity (from supplier) | >98.0% (GC) |
| Water Solubility | Soluble |
Proper handling is critical. The following safety information was obtained from its Globally Harmonized System (GHS) classification [1].
| Aspect | Details |
|---|---|
| GHS Pictogram | Corrosive |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P363, P405, P501 |
| Storage | Room temp. (cool, dark place <15°C recommended), under inert gas, air-sensitive. |
While specific methods for this compound are not detailed in the search results, the following general analytical principles, referenced from other contexts, are highly relevant.
The workflow below visualizes the core steps involved in a derivatization-based purity assessment method.
This guide addresses common challenges in BPH combination therapy research and development.
| Challenge & Description | Evidence-Based Insights & Mechanisms | Suggested Experimental Mitigation |
|---|---|---|
| Poor Patient Adherence & Persistence: Difficulty ensuring patients continue taking multiple medications as prescribed, common in chronic conditions like BPH. | Fixed-Dose Combinations (FDCs) show significant improvement. A 2025 Polish study found therapy persistence was 93.6% with FDCs vs. 82.0% with single-component drugs. Adherence was also higher with FDCs (96.6% vs. 91.0%) [1]. | Comparative Real-World Evidence (RWE) Studies: Design studies mirroring the methodology of real-life data analysis [1]. Compare adherence (e.g., via Medication Possession Ratio) and persistence (time to discontinuation) between FDC and free-dose combination cohorts over 6-12 months. |
| Suboptimal Efficacy for Mixed Symptoms: Monotherapy may not adequately address both voiding (obstructive) and storage (irritative) symptoms. | Alpha-Blocker + Anticholinergic/Muscarinic Receptor Antagonist (MRA) combinations target different pathways. α1-ARAs relax prostate and bladder neck smooth muscle, while MRAs reduce overactive bladder muscle contractions [1] [2]. | Urodynamic & Symptom-Specific Clinical Trials: Implement RCTs with primary endpoints that separately analyze voiding (Qmax, PVR) and storage (urgency, frequency) symptoms. Use the IPSS sub-scores to quantify improvements in each domain [3] [2]. |
| Disease Progression in High-Risk Patients: Preventing long-term complications like acute urinary retention (AUR) and need for surgery in patients with enlarged prostates. | Alpha-Blocker + 5-α Reductase Inhibitor (5-ARI) is a cornerstone. ARAs provide rapid symptom relief, while 5-ARIs slowly reduce prostate volume. This combination reduces risk of AUR by 68% and BPH-related surgery by 71% compared to placebo [1] [2]. | Long-Term Progression Studies: Conduct multi-year RCTs or large observational studies. Primary endpoints should include time to first AUR event, incidence of BPH-related surgery, and changes in prostate volume (measured via ultrasound) [1] [3]. |
| Managing Side Effect Profiles: Combining drugs may compound side effects (e.g., hypotension from α1-ARAs, sexual dysfunction from 5-ARIs). | Personalized Evidence-Based Approach is critical. A 2025 review emphasizes balancing efficacy with tolerability. The choice of combination should be guided by the patient's dominant symptom profile, prostate size, and risk of progression [2]. | Dose-Finding & Safety Pharmacokinetics/Pharmacodynamics (PK/PD) Studies: Explore lower doses of individual components in combination to maintain efficacy while reducing adverse events. Assess if FDCs improve bioavailability, allowing for dose reduction [4]. |
Here are detailed methodologies for experiments cited in the troubleshooting guide.
This protocol is based on the methodology used in a 2025 real-life data study on FDCs [1].
This protocol synthesizes endpoints from multiple BPH clinical trials and reviews [1] [3] [2].
The following diagrams illustrate the pharmacological targets and a generalized experimental workflow for evaluating BPH combination therapies.
This diagram illustrates how different drug classes in combination therapy target the distinct symptom domains of BPH.
This workflow outlines the key stages for evaluating the efficacy, safety, and real-world performance of BPH combination therapies.
The table below summarizes key analogues based on the search results. Please note that 1,7-heptanediamine primarily serves as a structural backbone or internal standard in research, with its primary derivative being the compound BEPH [1] [2].
| Compound Name / Core Structure | Core Structure / Analogue Type | Key Documented Activities | Reported Experimental Models |
|---|---|---|---|
| BEPH (A derivative of this compound) [1] | Synthetic polyamine analogue (3-7-3 carbon structure) [1] | Eradicates L1210 leukemia; induces T-cell-mediated, tumor-specific immunity [1] | L1210 leukemic mice; T-cell-deficient nude mice [1] |
| Tirapazamine (TPZ) & Derivatives [3] | 1,2,4-benzotriazine-1,4-dioxide (Hypoxia-activated prodrug) [3] | Preferential hypoxic cytotoxicity; induces DNA damage and apoptosis; anti-angiogenesis [3] | MCF-7, NCI-H460, HCT-116 cell lines; in vitro anti-angiogenesis assays [3] |
| Bis(ethyl)polyamines (e.g., BENSpm, BESpm) [4] | Symmetrically substituted spermidine/spermine analogues [4] | Depletes natural polyamine pools; induces SSAT activity; leads to cytostasis or cytotoxicity [4] | Various cultured tumor cell lines; clinical trials for chemoprevention [4] |
| This compound (as a core structure) [1] [2] | Alkyl diamine (C7 chain) [5] | Used as an internal standard in analytical methods; backbone for synthesizing active analogues like BEPH [1] [2] | Mass spectrometry analysis of biological samples [2] |
Here is a deeper dive into the experimental findings and methodologies for the key analogues identified.
The following diagrams illustrate the distinct mechanisms through which these analogues exert their effects.
BEPH's Immune-Mediated Antitumor Mechanism
Tirapazamine's Hypoxia-Selective Mechanism
The data reveals two divergent therapeutic strategies. BEPH represents a strategy focused on engaging the immune system, offering the potential for durable, specific protection against cancer recurrence [1]. In contrast, TPZ and its derivatives represent a strategy focused on targeting the tumor microenvironment (hypoxia), directly killing hard-to-treat tumor cells and cutting off their blood supply [3].
To bridge the current knowledge gap regarding this compound, future research could:
In the retrieved search results, BEPH stands for "BEiT-based model Pre-training on Histopathological images" [1]. It is an artificial intelligence model designed to analyze histopathological images (whole slide images) for tasks such as cancer diagnosis, subtype classification, and patient survival prediction [1]. This is unrelated to the immunological processes of T-lymphocytes.
To assist your research on T-cell immunity validation, the following information on established experimental methods and key signaling pathways may be helpful.
The table below summarizes a core protocol for evaluating antigen-specific T-cell responses, which is fundamental to validating T-cell mediated immunity.
| Protocol Aspect | Description |
|---|---|
| Core Method | Flow-cytometric Assay for Specific Cell-mediated Immune-response in Activated whole blood (FASCIA); Expansion of antigen-specific T cells from PBMCs followed by flow cytometry detection [2] [3]. |
| Starting Material | Human Peripheral Blood Mononuclear Cells (PBMCs) or single-cell suspensions from tissues (e.g., tumors) [2]. |
| Stimulation | Peptides (single or pools) spanning the protein of interest [2]. |
| Key Readouts | Effector cytokine production (e.g., IFN-γ, TNF-α, IL-2) measured by intracellular cytokine staining; T cell proliferation [2] [3]. |
| Key Advantages | High-throughput; sensitive; allows for parallel lymphocyte lineage analysis; uses small blood volumes; non-radioactive [2] [3]. |
Research into genetic diseases has revealed specific signaling pathways crucial for effective T-cell immunity, particularly against viruses like Epstein-Barr virus (EBV). The diagram below illustrates how defects in these pathways can lead to distinct clinical outcomes.
The diagram shows that defects in cytotoxic pathways (e.g., lytic granule exocytosis) lead to uncontrolled B-cell proliferation and lymphoma, while defects in T-cell activation and expansion pathways (e.g., CD27/CD70, CD137) prevent the control of infection and can lead to HLH [4].
The table below lists key genes and the pathways they are involved in, where mutations can disrupt the immune response as shown in the diagram above.
| Gene | Function/Pathway | Consequence of Defect |
|---|---|---|
| SH2D1A (SAP) | Activator of T- and NK-cell cytotoxicity [4] | Impaired killing of EBV-infected B cells [4] |
| CD27, CD70 | Co-stimulatory pathway for T-cell expansion [4] | Defective expansion of EBV-specific CD8 T cells [4] |
| CD137 (4-1BB) | Co-stimulatory pathway for T-cell expansion [4] | Defective expansion of EBV-specific CD8 T cells [4] |
| RASGRP1, MAGT1, ITK | T-cell activation [4] | Defective T-cell expansion [4] |
| CTPS1 | DNA metabolism [4] | Defective T-cell expansion [4] |
In the analysis of biogenic amines, This compound (also known as 1,7-diaminoheptane) serves as a crucial internal standard (IS). Its primary function is to correct for losses that can occur during complex sample preparation steps like extraction, derivatization, and injection, thereby improving the accuracy and precision of quantitative results [1] [2] [3].
The selection of this compound is based on its structural and chemical properties, which are summarized in the table below.
| Property | Rationale for Use |
|---|---|
| Structural Similarity | A diamine, structurally analogous to common biogenic diamines like putrescine and cadaverine [3]. |
| Absence in Samples | Not naturally present in the biological or food matrices being analyzed, ensuring it does not interfere with analyte detection [1]. |
| Stable & Predictable Behavior | Behaves consistently and predictably through the multi-step sample preparation and analysis process [1]. |
Here are detailed methodologies from published studies that utilize this compound as an internal standard.
This protocol is adapted from a study analyzing biogenic amines in cheese using reversed-phase high-performance liquid chromatography (RP-HPLC) [4].
This method uses Ultra-Performance Liquid Chromatography (UPLC) for faster and more efficient separation [2].
The workflow for this method can be visualized as follows:
While a direct "head-to-head" comparison with other internal standards is limited, the literature provides insights into the performance and validation of methods using this compound.
For a comprehensive comparison guide, you may need to consult specialized scientific resources or conduct a laboratory-based validation. Here are some suggestions:
The table below summarizes the core differences based on the search results:
| Feature | Spermidine & Spermine | Butyl Benzyl Phthalate (BEPH) |
|---|---|---|
| Chemical Class | Natural Polyamines [1] | Phthalate Ester (plasticizer) [2] |
| Origin/Status | Endogenous in all living cells; essential for metabolism [1] | Synthetic industrial chemical; environmental contaminant [2] |
| Known Biological Activities | Cell growth/proliferation, antioxidant, anti-inflammatory, induces autophagy, supports longevity [1] [3] [4] | Classified as causing tumors in rodent studies; potential endocrine disruptor [2] |
| Research & Health Context | Investigated for health-promoting, geroprotective, and therapeutic effects [1] [3] [4] | Investigated for toxicological and carcinogenic effects [2] |
For researchers focusing on spermidine and spermine, the search results provide substantial data on their biological activities. The following table consolidates key experimental findings:
| Biological Activity | Experimental Model | Key Findings / Quantitative Data | Citation |
|---|---|---|---|
| Induction of Autophagy & Longevity | Yeast, flies, mice, human cells | Fasting increases SPD levels; genetic blockade of SPD synthesis abrogates lifespan-extension from fasting. SPD is essential for fasting-mediated autophagy. | [4] |
| Delay Brain Aging & Improve Cognitive Function | SAMP8 aging mouse model | Oral SPD/SPM improved memory in novel object recognition. ↑SOD activity, ↓MDA levels in brain. Regulated autophagy (↑LC3II, ↑Beclin1, ↓p62) and mitochondrial proteins. | [3] |
| Cardioprotection & Gut Microbiota Modulation | PPE-induced AAA mouse model | SPD attenuated AAA progression. 16S rDNA sequencing showed SPD remedied gut microbiota dysbiosis and restored dysregulated SPD metabolism and transport. | [5] |
| Pharmacokinetics | Randomized controlled trial in humans (n=12) | 15 mg/d oral SPD did not increase plasma SPD. Significantly increased plasma spermine (SPM) levels, suggesting presystemic conversion. | [6] |
For the key studies cited above, here are the essential methodological details:
Brain Aging Study in SAMP8 Mice [3]:
AAA and Gut Microbiota Study [5]:
Human Pharmacokinetics Study [6]:
The following diagram illustrates the key signaling pathway through which spermidine induces autophagy, a core mechanism behind many of its observed biological activities, as detailed in the search results [3] [4].
For the scientific community, the most significant finding is the clear functional dichotomy between these compounds. Research efforts for BEPH are primarily toxicological, while for spermidine and spermine, the focus is on their therapeutic potential.
A critical pharmacokinetic insight from human trials is that oral spermidine supplementation significantly increases plasma spermine, but not spermidine levels [6]. This suggests that many observed in vivo effects of spermidine supplementation may be mediated by its metabolic conversion to spermine.
The table below summarizes the key experimental findings for BEPH and other related bis(ethyl)polyamine analogues.
| Compound Name | Abbreviation | Experimental Model | Key Antitumor Findings | Proposed Primary Mechanism | Reported Year |
|---|
| N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine | BEPH | L1210 leukemia in mice (in vivo) | - 100% cure rate with optimized dosing. [1]
For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the key experiments.
BEPH (1991 Study)
BENSPM/BESPM (1992 Study)
The antitumor mechanisms of polyamine analogues involve a multi-faceted disruption of polyamine metabolism. The following diagram synthesizes the key pathways described in the search results for analogues like those used against breast cancer [3] and the T-cell mediated immunity triggered by BEPH [1].
The pathway illustrates the dual mechanisms: direct disruption of polyamine metabolism common to many analogues, and the distinct T-cell mediated immune response specifically documented for BEPH.
The available data for BEPH, while compelling, is from a single, older study. To comprehensively assess its current potential, you might:
BEPH is a synthetic analogue of natural polyamines (e.g., putrescine, spermidine, spermine), which are essential for cell growth. By mimicking their structure, BEPH acts as a polyamine antagonist, disrupting polyamine metabolism and exerting antiproliferative effects on cancer cells [1].
Experimental data suggests that BEPH's antitumor effect is multi-faceted. The table below summarizes the key mechanisms and the experimental evidence supporting them.
| Mechanism of Action | Experimental Evidence / Observed Effects | Key Findings |
|---|
| Cytotoxicity & Growth Inhibition | Inhibition of HeLa and L1210 cell growth; reduction in clonogenic survival [1]. | • IC50 of 0.25 µM in HeLa cells over 4 days. • 80% reduction in cloning efficiency (cytotoxicity). | | Macromolecular Synthesis Inhibition | Reduction in incorporation of radioactive precursors into DNA, RNA, and proteins in HeLa and L1210 cells [1]. | Inhibition of protein synthesis occurred prior to inhibition of RNA and DNA synthesis. | | Mitochondrial Disruption | Altered mitochondrial structure, loss of mitochondrial DNA, reduced activity of mitochondrial enzymes (citrate synthase, cytochrome C oxidase), and depletion of nucleotide triphosphates [2]. | • Marked reduction in ATP levels in HeLa cells. • Growth inhibition in L1210 cells potentiated by glycolysis inhibitor 2-deoxyglucose. | | Immune System Activation | Cured mice rejected subsequent L1210 challenges; splenocytes from cured mice showed tumor-specific cytolytic activity [3]. | • T-cell dependent effect. • Anti-tumor activity abolished in T-cell-deficient nude mice. | | Potentiation with PAO Inhibitors | In vivo combination therapy with PAO inhibitors (e.g., MDL 72527) [1]. | • BEPH (10 mg/kg) alone: 84% increase in survival. • BEPH + PAO inhibitor: achieved 100% cure rate in L1210 leukemia mouse model. |
The key experiments that elucidated BEPH's mechanisms are summarized below with their methodologies.
In Vitro Cytotoxicity and Proliferation Assays [1]
In Vivo Antitumor Efficacy Studies [1] [3]
Mitochondrial Function Analysis [2]
Immune Response Evaluation [3]
The following diagram integrates the key mechanisms of BEPH into a single pathway, from cellular entry to ultimate tumor cell death.
The experimental data paints a picture of BEPH as a multi-targeting agent:
The table below summarizes the core experimental findings on the synergy between BEPH and polyamine oxidase inhibitors, specifically against L1210 leukemia in mouse models.
| Polyamine Analogue | PAO Inhibitor | Experimental Model | Treatment Schedule | Key Synergistic Outcome | Citation |
|---|---|---|---|---|---|
| N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine (BEPH) | N,N'-bis-2,3-butadieneyl-putrescine | Mice inoculated with L1210 leukemia cells (10^5 cells) | BEPH (10.0 mg/kg, daily for 5 days, starting day 1) + PAO inhibitor (10.0 mg/kg) | 100% cure rate; Prolonged survival time by 84% with BEPH alone; Treated animals developed resistance to a subsequent L1210 challenge. [1] | |
| BEPH | N-methyl-N'-2-3-butadienylputrescine | Mice inoculated with L1210 leukemia cells | BEPH (10.0 mg/kg) + PAO inhibitor | 100% cure rate; Treated animals developed resistance to a subsequent L1210 challenge. [1] |
For researchers looking to replicate or understand these studies in depth, here are the methodologies used in the cited experiments.
The therapeutic synergy arises from a multi-faceted mechanism involving direct cytotoxicity and the induction of a robust, specific immune response.
The following diagram illustrates the proposed mechanism by which BEPH and PAO inhibitors work together to eradicate leukemia cells.
The study of polyamine metabolism remains a promising avenue in cancer therapy. Subsequent research has continued to explore this area, providing a broader context for the BEPH findings.
Corrosive